methyl6-bromo-1H-indazole-7-carboxylate
Description
Methyl 6-bromo-1H-indazole-7-carboxylate is a brominated indazole derivative featuring a carboxylate ester group at position 7 and a bromine atom at position 6 of the indazole core. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of approximately 255.07 g/mol . The bromine atom enhances electrophilic reactivity, making it valuable for cross-coupling reactions, while the carboxylate group contributes to solubility and further functionalization.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromo-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |
InChI Key |
LIFQAWUJUABKGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indazole-7-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the reaction of 6-bromoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methyl 6-bromo-1H-indazole-7-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted indazole derivative.
Scientific Research Applications
Methyl 6-bromo-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares methyl 6-bromo-1H-indazole-7-carboxylate with structurally related indazole derivatives, highlighting key differences in substituent positions and functional groups:
Key Observations:
- Substituent Position: The position of bromine and carboxylate groups significantly impacts reactivity.
- Electronic Effects: Bromine at position 6 (target compound) creates a more electron-deficient aromatic system compared to the amino-substituted analog (CAS 73907-98-9), which is electron-rich due to the NH₂ group .
- Hybrid Substituents : The fluoro-bromo derivative (CAS 2505371-96-8) combines halogen atoms at positions 6 and 7, likely enhancing metabolic stability and binding affinity in drug design .
Physical and Spectroscopic Properties
- Melting Points: Brominated indazoles generally exhibit higher melting points than their chloro or amino counterparts due to bromine's larger atomic size and stronger van der Waals interactions. For instance, methyl 6-chloro-1H-indazole-7-carboxylate derivatives have melting points >250°C , suggesting the bromo analog may exceed this range.
- Spectroscopy: IR Spectroscopy: The carbonyl (C=O) stretch in carboxylate esters appears near 1715–1740 cm⁻¹, consistent across analogs . NMR: Protons adjacent to bromine (e.g., H-5 in the target compound) are deshielded, appearing downfield (δ ~8.0–8.3 ppm) compared to amino-substituted analogs (δ ~6.3–7.7 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
